

CAS number 598-23-2 chemical information

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Compound of Interest		
Compound Name:	3-Methyl-1-butyne	
Cat. No.:	B031179	Get Quote

An In-depth Technical Guide to CAS Number 598-23-2 and the Versatile Intermediate, 5-Norbornene-2-carbonitrile

Disclaimer: The provided CAS number, 598-23-2, corresponds to the chemical compound **3-Methyl-1-butyne**. However, the detailed request for information concerning drug development, experimental protocols, and signaling pathways strongly suggests an interest in a more complex molecule, likely 5-Norbornene-2-carbonitrile (CAS 95-11-4), which is a well-known intermediate in these fields. This guide will provide comprehensive information on 5-Norbornene-2-carbonitrile, while also presenting the fundamental data for **3-Methyl-1-butyne**.

3-Methyl-1-butyne (CAS: 598-23-2)

3-Methyl-1-butyne, also known as isopropyl acetylene, is a terminal alkyne.[1] Its primary applications are in chemical synthesis and research, where it serves as a building block for more complex molecules.[1] It undergoes reactions typical of terminal alkynes, such as hydrosilylation.[1]

Physicochemical Properties of 3-Methyl-1-butyne



Property	Value	Reference
Molecular Formula	C5H8	[2][3]
Molecular Weight	68.12 g/mol	[2][3]
Melting Point	-89.7 °C	[4]
Boiling Point	29.5 °C	[4]
Density	0.666 g/mL at 25 °C	[1][4]
Refractive Index	1.374	[4]
Solubility	Immiscible with water, miscible with alcohol.	[1][4]

5-Norbornene-2-carbonitrile (CAS: 95-11-4)

5-Norbornene-2-carbonitrile is a versatile bicyclic compound that serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[5][6] Its rigid norbornene framework and reactive nitrile group make it a valuable building block for creating complex molecular architectures.[5][6] The compound exists as a mixture of endo and exo isomers, which can influence its reactivity.[7][8]

Physicochemical Properties of 5-Norbornene-2-carbonitrile



Property	Value	Reference
Molecular Formula	C8H9N	[6][9]
Molecular Weight	119.16 g/mol	[6][9]
Appearance	Clear colorless to light yellow liquid	[5][10]
Melting Point	12-14 °C	[10][11]
Boiling Point	82-86 °C at 10 mmHg	[10][11]
Density	0.999 g/mL at 25 °C	[10][11]
Refractive Index	n20/D 1.488	[10][11]

Synthesis and Reactivity

The primary route for synthesizing 5-Norbornene-2-carbonitrile is the Diels-Alder reaction, a cycloaddition reaction between cyclopentadiene and acrylonitrile.[5] This reaction is known to be endo-selective.[8]

The reactivity of 5-Norbornene-2-carbonitrile is characterized by its two main functional components: the carbon-carbon double bond within the norbornene structure and the nitrile group.[5]

- Nitrile Group Reactions: The nitrile group is highly versatile and can undergo various
 transformations.[5] It can be hydrolyzed to form a carboxylic acid, reduced to an amine, or
 participate in nucleophilic addition reactions.[5] These reactions are fundamental to its role
 as an intermediate in creating a diverse range of compounds.[5]
- Polymerization: The strained double bond of the norbornene moiety allows it to participate in Ring-Opening Metathesis Polymerization (ROMP), leading to the formation of polynorbornenes with unique properties such as high thermal stability and transparency.[6]
 [12]

Applications in Research and Drug Development



The norbornene scaffold is a promising structure in medicinal chemistry, particularly in the development of new cancer treatments.[13] Norbornene derivatives have been investigated for their antitumor activity.[13] The rigid bicyclic structure can be functionalized to interact with biological targets.[13] For instance, the addition of norbornene-imide moieties to oleanolic acid has been shown to increase its cytotoxicity against various cancer cell lines.[13] Furthermore, norbornene-containing ligands have been used to create organometallic iridium complexes with potential as anticancer agents.[13]

In materials science, 5-norbornene-2-carbonitrile is used as a monomer or comonomer to produce polymers with enhanced thermal, mechanical, and optical properties, which are valuable in the aerospace, electronics, and automotive industries.[6]

Experimental Protocols

General Synthesis of 5-Norbornene-2-carboxylate via Diels-Alder Reaction:

While a specific protocol for the nitrile is not detailed in the provided results, a general procedure for a related carboxylate derivative synthesized via the same underlying Diels-Alder reaction involves reacting cyclopentadiene with an acrylic compound.[8][12] The endo/exo ratio of the resulting product is typically determined by 1H-NMR spectroscopy.[12]

Stereo-selective Synthesis of exo-5-Norbornene-2-carboxylic Acid:

A study by Kanao et al. describes a method for the stereo-selective synthesis of the exo-isomer of the corresponding carboxylic acid from an endo-rich methyl ester precursor.[8]

- Isomerization: The endo-rich methyl 5-norbornene-2-carboxylate is treated with a strong base, such as sodium tert-butoxide (tBuONa), to facilitate rapid isomerization to a mixture containing a higher proportion of the exo-isomer.[8]
- Kinetically Selective Hydrolysis: The hydrolysis of the ester mixture is then carried out with an equimolar amount of water at room temperature in the presence of tBuONa.[8] This condition preferentially hydrolyzes the exo-ester, leading to a high yield of exo-5-norbornene-2-carboxylic acid.[8]

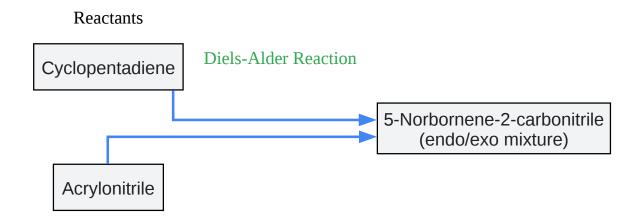
Spectroscopic Data



Spectroscopic data for 5-Norbornene-2-carbonitrile is available and is crucial for its characterization.

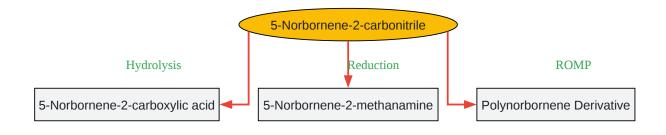
- NMR Spectroscopy: Both 1H NMR and 13C NMR spectra are available for the characterization of 5-Norbornene-2-carbonitrile and its isomers.[14][15][16] The ratio of endo and exo isomers in a sample can be determined from the 1H-NMR spectrum.[12]
- Mass Spectrometry (GC-MS): Mass spectra for 5-Norbornene-2-carbonitrile have been recorded and are available in spectral databases.[17]

Visualizations



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Caption: Synthesis of 5-Norbornene-2-carbonitrile.



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Caption: Key reactions of 5-Norbornene-2-carbonitrile.

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